molecular formula C13H15NO2S2 B6417861 2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide CAS No. 1060353-04-9

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide

Cat. No.: B6417861
CAS No.: 1060353-04-9
M. Wt: 281.4 g/mol
InChI Key: DMDNTLFKHARTRE-UHFFFAOYSA-N
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Description

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide typically involves the reaction of 2-phenylethanesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[(thiophen-2-yl)methyl]ethane-1-sulfonamide
  • 2-phenyl-N-[(furan-3-yl)methyl]ethane-1-sulfonamide
  • 2-phenyl-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide

Uniqueness

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. The position of the thiophene ring (at the 3-position) also differentiates it from similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-phenyl-N-(thiophen-3-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-18(16,14-10-13-6-8-17-11-13)9-7-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDNTLFKHARTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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